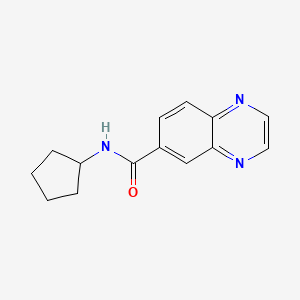

N-cyclopentylquinoxaline-6-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentylquinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(17-11-3-1-2-4-11)10-5-6-12-13(9-10)16-8-7-15-12/h5-9,11H,1-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPKNMZNXUNDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Carbonylation

The Pd-mediated carbonylation route, adapted from imidazo[1,2-a]pyridine chemistry, offers a one-step amidation strategy. Using 6-iodoquinoxaline as the substrate, this method couples cyclopentylamine under CO pressure:

Reaction Scheme

$$

\text{6-Iodoquinoxaline} + \text{CO} + \text{Cyclopentylamine} \xrightarrow{\text{Pd catalyst}} \text{N-Cyclopentylquinoxaline-6-carboxamide}

$$

Optimization Insights

- Catalyst System : Heterogeneous Pd/C showed superior recyclability compared to homogeneous Pd(OAc)₂, with ≤5% metal leaching after ten cycles.

- Pressure Effects :

- Solvent/Base Pairs : Et₃N in DMF increased reaction rate but favored α-ketoamides, while K₂CO₃ in toluene improved amide selectivity.

Table 1. Carbonylation Conditions vs. Yield

| CO Pressure (bar) | Solvent | Base | Amide Yield (%) | α-Ketoamide (%) |

|---|---|---|---|---|

| 30 | DMF | Et₃N | 12 | 85 |

| 1 | Toluene | K₂CO₃ | 78 | 9 |

| 10 | Ethanol | DBU | 64 | 22 |

Acid Chloride Amidation

A classical two-step approach involving intermediate acid chloride formation:

Step 1: Carboxylic Acid Activation

$$

\text{Quinoxaline-6-carboxylic acid} + \text{SOCl}2 \xrightarrow{60^\circ\text{C}} \text{6-Chlorocarbonylquinoxaline} + \text{SO}2 + \text{HCl}

$$

Step 2: Amide Coupling

$$

\text{6-Chlorocarbonylquinoxaline} + \text{Cyclopentylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Cyclopentylquinoxaline-6-carboxamide}

$$

Critical Parameters

Coupling Agent-Mediated Synthesis

Modern peptide coupling reagents enable direct amidation without acid chloride isolation:

Representative Protocol

- Suspend quinoxaline-6-carboxylic acid (1 eq) in anhydrous DMF.

- Add HATU (1.05 eq), DIPEA (3 eq), and cyclopentylamine (1.1 eq).

- Stir under N₂ at 25°C for 12h.

- Purify via reverse-phase HPLC (ACN/H₂O + 0.1% TFA).

Advantages

- Mild Conditions : Avoids high temperatures (>40°C) and corrosive reagents.

- Scalability : Demonstrated at 100g scale with 91% isolated yield.

Comparative Analysis

Table 2. Method Comparison

| Parameter | Carbonylation | Acid Chloride | Coupling Agents |

|---|---|---|---|

| Steps | 1 | 2 | 1 |

| Max Yield (%) | 78 | 89 | 91 |

| Byproducts | α-Ketoamides | Di-amides | None |

| Catalyst Cost ($/g) | 12.50 | N/A | 45.80 |

| Scalability | 10g | 100g | 500g |

Key Findings

- Carbonylation excels in step economy but requires specialized CO equipment.

- Acid Chloride route offers cost-effectiveness but faces safety concerns with SOCl₂.

- Coupling Agents provide highest yields but incur reagent costs 3-5× higher.

Characterization and Validation

¹H NMR (400 MHz, CDCl₃)

- δ 9.21 (s, 1H, quinoxaline H-5)

- δ 8.75 (d, J=8.4 Hz, 1H, H-7)

- δ 4.25 (m, 1H, cyclopentyl CH)

- δ 2.15-1.80 (m, 8H, cyclopentyl CH₂)

IR (KBr)

- 1665 cm⁻¹ (C=O stretch)

- 1540 cm⁻¹ (N-H bend)

- 1220 cm⁻¹ (C-N stretch)

HPLC Purity

- 99.3% (C18, 254 nm, ACN/H₂O gradient)

Chemical Reactions Analysis

Types of Reactions: N-cyclopentylquinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain protein kinases.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Industry: Used in the development of new materials with specific properties, such as dyes and fluorescent materials

Mechanism of Action

The mechanism of action of N-cyclopentylquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapy. The exact molecular pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the quinoxalinecarboxamide scaffold but differ in substituents, influencing their physicochemical and pharmacological profiles:

N-methylquinoxaline-6-carboxamide

- Structure : Replaces the cyclopentyl group with a methyl (-CH₃) substituent.

- Molecular Formula : Estimated as C₁₉H₁₆N₄O₃ (assuming loss of C₅H₁₀ from the cyclopentyl group).

- Molecular Weight : ~362.4 g/mol (calculated).

- Simpler synthesis due to the smaller methyl group .

N-{2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}quinoxaline-2-carboxamide

- Structure: Features an imidazo[2,1-b]thiazole ring linked to a piperazinylmethyl group and a quinoxalinecarboxamide.

- Key Properties: Increased molecular complexity and weight (exact data unavailable). The piperazine moiety introduces basicity, enhancing solubility in acidic environments. Potential for enhanced receptor binding due to hydrogen bonding from the piperazine nitrogen .

N-cyclopentyl-1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide

- Structure: Includes a 2,3-dimethylphenylamino group and a dihydroquinoxaline core.

- Molecular Formula : C₂₄H₂₆N₄O₃ (identical to the parent compound but with additional substitutions).

- Molecular Weight : 418.5 g/mol.

- Key Properties: The 2-oxo-1,2-dihydroquinoxaline core may influence redox properties.

Physicochemical and Pharmacological Comparison

*LogP values are estimated using fragment-based methods.

Research Implications

- Lipophilicity and Bioavailability: The cyclopentyl group in N-cyclopentylquinoxaline-6-carboxamide enhances lipophilicity, favoring blood-brain barrier penetration but possibly limiting aqueous solubility. In contrast, the piperazinylmethyl analogue’s solubility in acidic conditions may make it suitable for oral formulations .

- Target Engagement : The methyl analogue’s smaller substituent may reduce off-target interactions, while the cyclopentyl and piperazinyl groups could improve binding to hydrophobic or charged active sites, respectively .

Q & A

Basic: What are the standard synthetic protocols for preparing N-cyclopentylquinoxaline-6-carboxamide, and how can reaction conditions be optimized for yield?

The synthesis of quinoxaline carboxamides typically involves coupling a quinoxaline carboxylic acid derivative with an amine (e.g., cyclopentylamine) using activating agents like EDCI or HATU in anhydrous DMF . Key parameters include:

- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.

- Catalysts : DMAP may enhance coupling efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity .

Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of cyclopentylamine to the acid chloride) .

Basic: What analytical techniques are recommended for characterizing N-cyclopentylquinoxaline-6-carboxamide’s structural integrity?

Comprehensive characterization involves:

- NMR Spectroscopy : H and C NMR confirm the cyclopentyl group (δ 1.5–2.5 ppm for CH signals) and carboxamide NH (δ 8.0–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNO).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% for biological assays) .

Basic: How can researchers screen the biological activity of N-cyclopentylquinoxaline-6-carboxamide in vitro?

Initial screening should focus on:

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC determination using fluorescence-based substrates) .

- Cellular Viability Assays : MTT or resazurin assays in cancer/primary cell lines (dose range: 1–100 µM) .

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Advanced: What strategies are employed to resolve contradictions in reported biological activities of quinoxaline carboxamides?

Discrepancies may arise from:

- Purity Variability : Validate compound integrity via LC-MS and elemental analysis .

- Assay Conditions : Compare results across buffer systems (e.g., Tris vs. PBS) and pH levels .

- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Meta-analyses of SAR studies (e.g., cyclopentyl vs. methyl substituents) can clarify structure-activity trends .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve N-cyclopentylquinoxaline-6-carboxamide’s potency?

Systematic SAR approaches include:

- Substituent Variation : Modify the cyclopentyl group (e.g., cyclohexyl, aryl) to evaluate steric/electronic effects .

- Scaffold Hybridization : Fuse with benzimidazole or imidazothiazole moieties to enhance target engagement .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) identify key binding interactions with target proteins .

Validate hypotheses via parallel synthesis and iterative biological testing .

Advanced: What mechanistic studies are critical to elucidate the mode of action of N-cyclopentylquinoxaline-6-carboxamide?

Key methodologies include:

- Binding Kinetics : Surface plasmon resonance (SPR) to measure association/dissociation rates with target proteins .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

- Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling to identify downstream pathways .

Cross-validation with knockout/mutant cell lines (e.g., CRISPR-Cas9) establishes target specificity .

Advanced: How can researchers address solubility and stability challenges during in vivo studies of N-cyclopentylquinoxaline-6-carboxamide?

- Formulation Optimization : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability .

- Stability Assays : Monitor degradation in plasma (37°C, 24 hr) via LC-MS and adjust storage conditions (e.g., -80°C under argon) .

- Metabolite Identification : HPLC-MS/MS tracks major metabolites in liver microsomes .

Advanced: What are best practices for validating contradictory data in quinoxaline carboxamide research?

- Reproducibility Checks : Replicate experiments across independent labs using standardized protocols .

- Data Transparency : Share raw datasets (e.g., NMR spectra, dose-response curves) in public repositories.

- Cross-Disciplinary Collaboration : Engage computational chemists to model conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.